Hydramethylnon

Description

used as fire ant insecticide in southern USA; poorly absorbed by mammals & more than 95% is excreted unchanged in the feces

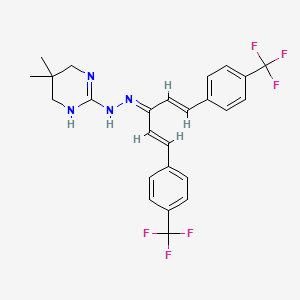

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylideneamino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVNEKKDSLOHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023868 | |

| Record name | Hydramethylnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67485-29-4 | |

| Record name | Hydramethylnon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67485-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydramethylnon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hydramethylnon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramethylnon is a slow-acting insecticide belonging to the trifluoromethyl aminohydrazone chemical class. Its efficacy stems from its targeted disruption of cellular respiration. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a potent inhibitor of the mitochondrial electron transport chain. The guide details the specific site of action, the downstream biochemical consequences leading to cellular demise, and the induction of apoptosis. Furthermore, it presents quantitative toxicological data, detailed experimental protocols for studying its effects, and insights into the mechanisms of resistance.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome b-c1 complex or ubiquinol-cytochrome c reductase.[1][2] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate the proton motive force required for ATP synthesis.

This compound acts as a potent inhibitor of this process, leading to a cascade of events that ultimately result in the death of the insect.[1] The inhibition of the ETC by this compound occurs in a dose-dependent manner and becomes more pronounced over time, leading to a gradual suppression of cellular respiration until it reaches a lethal threshold.[1]

Specific Binding Site

This compound is classified as a Qo site inhibitor of Complex III.[3] The Qo site is one of the two quinone-binding sites within Complex III, the other being the Qi site. The Qo site is where ubiquinol binds to donate electrons. By binding to this site, this compound competitively inhibits the binding of ubiquinol, thereby blocking the electron flow from Complex II (succinate dehydrogenase) and Complex I (NADH dehydrogenase) to Complex III. This disruption halts the entire electron transport chain, leading to a cessation of oxidative phosphorylation.

dot

Figure 1: this compound's inhibition of the mitochondrial electron transport chain.

Downstream Consequences of Complex III Inhibition

The inhibition of Complex III by this compound triggers a series of detrimental downstream effects:

-

Disruption of the Proton Gradient and ATP Synthesis: The blockage of electron flow prevents the pumping of protons by Complex III and subsequently Complex IV. This leads to the dissipation of the mitochondrial membrane potential and the collapse of the proton motive force, which is essential for driving ATP synthase. The resulting severe depletion of cellular ATP cripples energy-dependent cellular processes, leading to lethargy and eventual death.[1][4]

-

Increased Production of Reactive Oxygen Species (ROS): The inhibition of electron transport at the Qo site leads to an accumulation of electrons upstream, particularly at Coenzyme Q. This increases the likelihood of single-electron transfers to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻) and other reactive oxygen species. This surge in mitochondrial superoxide contributes to oxidative stress and cellular damage.[5]

-

Induction of Mitochondria-Mediated Apoptosis: Recent studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in a dose-dependent manner.[5] This process is initiated by mitochondrial dysfunction and the release of pro-apoptotic factors. The increased levels of mitochondrial superoxide and disruption of the mitochondrial membrane potential are key triggers for the intrinsic apoptotic pathway.[5] This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Pre-treatment with a caspase inhibitor has been shown to confirm the role of caspase-dependent apoptosis in this compound-induced cell death.[5]

dot

Figure 2: Downstream effects of this compound's inhibition of Complex III.

Quantitative Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity of this compound

| Species | Test | Value | Reference |

| Rat (male) | Oral LD50 | 1131 mg/kg | [2] |

| Rat (female) | Oral LD50 | 1300 mg/kg | [6] |

| Rabbit | Dermal LD50 | >5000 mg/kg | [6] |

| Mallard duck | Oral LD50 | >2510 mg/kg | [1] |

| Bobwhite quail | Oral LD50 | 1828 mg/kg | [1] |

| Rainbow trout | 96-hour LC50 | 0.16 mg/L | [6] |

| Bluegill sunfish | 96-hour LC50 | 1.70 mg/L | [6] |

| Channel catfish | 96-hour LC50 | 0.10 mg/L | [6] |

Table 2: Insecticide Resistance in German Cockroach (Blattella germanica)

| Strain | LD50 Resistance Ratio (RR) | LD90 Resistance Ratio (RR) | Reference |

| Field-collected (PR-712) | 3.89 | 8.74 | [7] |

| Lab-selected (PR-712) | 19.31 | 350.9 | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol is adapted for studying the effects of this compound on oxygen consumption in isolated mitochondria or permeabilized cells/tissues.

Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) and to identify the specific site of inhibition within the electron transport chain.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

-

Isolated mitochondria or permeabilized cells/tissue

-

Respiration medium (e.g., MiR05)

-

Substrates for different complexes (e.g., pyruvate, malate, glutamate for Complex I; succinate for Complex II)

-

ADP

-

Inhibitors: Oligomycin (ATP synthase inhibitor), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Sodium Azide or Potassium Cyanide (Complex IV inhibitor), and this compound.

Procedure:

-

Preparation: Calibrate the oxygen electrodes of the respirometer and equilibrate the chambers with respiration medium at the desired temperature.

-

Sample Addition: Add a known amount of isolated mitochondria or permeabilized cells to the chamber.

-

State 2 Respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure basal respiration.

-

State 3 Respiration: Add a saturating amount of ADP to stimulate ATP synthesis and measure maximal coupled respiration.

-

This compound Titration: Perform a stepwise titration of this compound to determine its inhibitory effect on State 3 respiration and calculate the IC50 value.

-

Substrate-Inhibitor Titrations: To pinpoint the site of inhibition, use different combinations of substrates and inhibitors. For example, after inhibiting Complex I with rotenone, add succinate to measure Complex II-driven respiration and then titrate this compound to confirm its effect on this pathway.

-

Data Analysis: Analyze the oxygen consumption rates to determine the specific inhibitory effects of this compound on different parts of the electron transport chain.

dot

Figure 3: Experimental workflow for measuring mitochondrial oxygen consumption.

Measurement of ATP Levels

Objective: To quantify the depletion of cellular ATP following exposure to this compound.

Materials:

-

Insect cell line or primary insect cells

-

Cell culture medium

-

This compound

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with a range of concentrations of this compound for various time points.

-

Cell Lysis: Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.

-

ATP Measurement: Add the luciferase reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Data Analysis: Normalize the ATP levels to the total protein concentration or cell number for each sample. Plot the dose-response and time-course curves for ATP depletion.

Assessment of Apoptosis

Objective: To detect and quantify this compound-induced apoptosis.

Materials:

-

Insect cell line

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Caspase activity assay kits (e.g., for caspase-3 and caspase-9)

-

Fluorescence microscope or plate reader

Procedure:

-

Annexin V/PI Staining:

-

Treat cells with this compound for desired time points.

-

Harvest the cells and wash with binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's instructions.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assay:

-

Treat cells with this compound.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3 or -9).

-

Measure the fluorescence using a fluorometer to quantify caspase activity.

-

Mechanisms of Resistance

The first instance of resistance to this compound was reported in a field-collected strain of the German cockroach (Blattella germanica).[7] While the exact molecular mechanisms of this compound resistance are not yet fully elucidated, target-site mutations in the cytochrome b gene are a common mechanism of resistance to other QoI inhibitors. These mutations often occur in regions of the protein that form the Qo binding pocket, reducing the binding affinity of the inhibitor. Given that this compound also targets the Qo site, it is highly probable that similar mutations in the cytochrome b gene could confer resistance in insects. Further research is needed to identify the specific mutations responsible for this compound resistance.

Conclusion

This compound exerts its insecticidal effect through a well-defined mechanism of action centered on the inhibition of mitochondrial Complex III. This disruption of the electron transport chain leads to a cascade of events, including the cessation of ATP synthesis, increased oxidative stress, and the induction of mitochondria-mediated apoptosis. The slow-acting nature of this metabolic inhibitor makes it a particularly effective active ingredient in baits for social insects. Understanding the intricate details of its mechanism of action, as well as the potential for resistance development, is crucial for the continued effective use of this insecticide and for the development of new pest control strategies.

References

- 1. Agrochemicals against Malaria, Sleeping Sickness, Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Activation of caspase-9 and -3 during H2O2-induced apoptosis of PC12 cells independent of ceramide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Electron Transport Complexes as Biochemical Target Sites for Insecticides and Acaricids [ouci.dntb.gov.ua]

- 6. This compound induces mitochondria-mediated apoptosis in BEAS-2B human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Hydramethylnon in Invertebrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon is a slow-acting insecticide belonging to the trifluoromethyl aminohydrazone chemical class. It is widely utilized in bait formulations to control various invertebrate pests, including ants, cockroaches, termites, and crickets.[1] Its efficacy stems from its unique mode of action as a metabolic inhibitor, which offers a distinct advantage in targeting social insects by allowing the toxicant to be spread throughout a colony before causing mortality. This guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, focusing on its mechanism of action, metabolism, and acute toxicity, with detailed experimental protocols and data presented for key invertebrate species.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of cellular energy production through the inhibition of the mitochondrial electron transport chain (ETC). Specifically, it targets Complex III, also known as the cytochrome b-c1 complex. By binding to this complex, this compound blocks the transfer of electrons, which in turn halts the production of ATP, the primary energy currency of the cell.[2] This inhibition is dose-dependent and leads to a gradual depletion of cellular energy.[2]

Insects that ingest this compound become lethargic within 24 hours and typically die within 3 to 4 days.[2] This delayed toxicity is a crucial feature for its use in baits against social insects, as it allows foraging individuals to return to the colony and share the toxicant with other members, including the queen, leading to the collapse of the entire colony.[2]

References

The Metabolic Journey of Hydramethylnon in Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon, a trifluoromethyl aminohydrazone insecticide, is a widely utilized active ingredient in baits for the control of social insects such as ants and cockroaches. Its efficacy lies in its slow-acting, non-repellent nature, which allows for the transfer of the toxicant to other colony members. The metabolic fate of this compound within the target organism is a critical factor influencing its bioavailability, toxicity, and the overall success of the pest control strategy. This technical guide provides an in-depth exploration of the metabolic pathways, quantitative data, and experimental protocols relevant to understanding the biotransformation of this compound in target insect species.

Mechanism of Action

This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain. Specifically, it targets Complex III (ubiquinone-cytochrome c oxidoreductase), disrupting the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to a gradual depletion of energy reserves, resulting in lethargy, cessation of feeding, and eventual death of the insect. The delayed onset of toxicity is a key feature, allowing the baited insect to return to its colony and share the toxicant through trophallaxis (food sharing) or necrophagy (consumption of dead nestmates), leading to secondary and tertiary kill.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound in target insects, as with other xenobiotics, follows the general principles of absorption, distribution, metabolism, and excretion.

Absorption: this compound is primarily absorbed through ingestion of bait formulations.

Distribution: Following ingestion, the compound is distributed throughout the insect's body via the hemolymph.

Metabolism: The biotransformation of this compound is expected to occur primarily in the fat body and midgut, tissues known to have high concentrations of metabolic enzymes in insects. The metabolic process can be broadly categorized into Phase I and Phase II reactions.

-

Phase I Reactions: These reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), introduce or expose functional groups, making the molecule more water-soluble. For this compound, this could involve hydroxylation or other oxidative processes.

-

Phase II Reactions: In this phase, the modified compound is conjugated with endogenous molecules, such as glutathione, facilitated by enzymes like glutathione S-transferases (GSTs), to further increase its water solubility and facilitate excretion.

Excretion: The parent compound and its metabolites are primarily excreted through the feces.

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound in target insect species is limited. However, available studies provide valuable insights.

| Organism | Tissue/Matrix | Compound | Percentage of Recovered Radioactivity | Citation |

| Blattella germanica (German Cockroach) | Feces | Unmetabolized this compound | ~50% | [1] |

This finding suggests that a significant portion of ingested this compound is excreted unchanged, contributing to the secondary kill effect through coprophagy (ingestion of feces).

Proposed Metabolic Pathway of this compound in Insects

Based on studies of this compound metabolism in the tobacco budworm (Heliothis virescens) and general principles of insecticide metabolism in insects, a putative metabolic pathway is proposed. The breakdown products in the tobacco budworm have been identified as TFP and 2-hydrazino-1,4,5,6-tetrahydra-5,5-dimethyl pyrimidine hydroiodide, which further break down to TFBA, TFCA, and tetrahydro-5,5-dimethyl-2(1H)-pyrimidone.

References

Technical Guide: Solubility of Hydramethylnon in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydramethylnon in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active ingredient for formulation, analytical method development, and environmental fate studies.

Core Data: Solubility of this compound

This compound, an odorless yellow crystalline solid, exhibits varying degrees of solubility in different organic solvents. The following table summarizes the quantitative solubility data available for this compound at a standard temperature.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Chlorobenzene | 20 | 390 |

| Acetone | 20 | 360 |

| Methanol | 20 | 230 |

| 1,2-Dichloroethane | 20 | 170 |

| Xylene | 20 | 94 |

| Ethanol | 20 | 72 |

| Isopropanol | 20 | 12 |

Data sourced from Tomlin CDS, ed. The e-Pesticide Manual, 13th Edition.[1]

Experimental Protocols: Determination of Solubility

While the specific experimental protocols used to generate the data above are not detailed in the available literature, a generalized methodology based on the widely accepted "shake-flask" method can be described. This method is a standard approach for determining the equilibrium solubility of a solid in a liquid solvent.

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Generalized Experimental Protocol

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap flask).

-

The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that does not interact with the solute or solvent.

-

-

Quantification of Dissolved this compound:

-

An aliquot of the clear, saturated filtrate is carefully diluted with an appropriate solvent.

-

The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC with UV detection.

-

A calibration curve is generated using standards of known this compound concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility of this compound in the specific organic solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: A generalized workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Hydramethylnon Bioassays for Insect Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon is a metabolic inhibitor insecticide belonging to the trifluoromethyl aminohydrazone chemical class. It functions by inhibiting the mitochondrial complex III electron transport chain, which disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells.[1][2] This disruption of energy metabolism leads to a slow-acting toxicity, with insects becoming lethargic within 24 hours and dying within 24 to 72 hours.[1][2][3] This delayed action is advantageous for controlling social insects, as it allows foraging individuals to return to the colony and share the toxicant.[1]

For many years, resistance to this compound was not documented in any insect species.[4] However, recent studies have provided the first evidence of this compound resistance, notably in the German cockroach (Blattella germanica).[4][5] This development necessitates standardized bioassay protocols to monitor for resistance, understand its mechanisms, and develop effective resistance management strategies.

These application notes provide detailed protocols for conducting topical, feeding, and contact bioassays to assess insect susceptibility to this compound. They also summarize available quantitative data on resistance and discuss the current understanding of the underlying mechanisms.

Data Presentation: Quantitative Susceptibility Data

The following table summarizes the reported toxicity of this compound to a susceptible and a resistant strain of the German cockroach, Blattella germanica. This data is crucial for establishing baseline susceptibility and for comparing the resistance levels in field-collected populations.

| Insect Species | Strain | Bioassay Type | LD50 (µg/g insect) (95% CI) | Resistance Ratio (RR) at LD50 | Reference |

| Blattella germanica | Orlando Normal (Susceptible) | Topical Application | 1.83 (1.54-2.12) | - | [4] |

| Blattella germanica | PR-712 (Unselected Field Strain) | Topical Application | 7.12 (5.88-8.73) | 3.89 | [4] |

| Blattella germanica | PR-712 (this compound-selected) | Topical Application | 35.34 (29.8-42.9) | 19.31 | [4] |

CI: Confidence Interval LD50: The dose of a substance that is lethal to 50% of a test population. Resistance Ratio (RR): LD50 of the resistant strain / LD50 of the susceptible strain.

Experimental Protocols

Topical Application Bioassay

This method directly applies a known amount of insecticide to the insect's cuticle and is a precise way to determine the intrinsic toxicity of a compound.

a. Materials

-

Technical grade this compound (≥98% purity)

-

Acetone (analytical grade)

-

Microsyringe or microapplicator capable of delivering 0.5 µL droplets

-

CO2 source for anesthetizing insects

-

Petri dishes (10 cm diameter)

-

Insect rearing containers

-

Food (e.g., rodent chow) and water source

-

Test insects (e.g., adult male cockroaches of a susceptible and a field-collected strain)

-

Vortex mixer

b. Protocol

-

Preparation of Stock and Dilution Series:

-

Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality. A control group receiving only acetone should be included.

-

-

Insect Preparation:

-

Anesthetize the insects lightly with CO2.

-

Sort the insects by the desired stage and sex (e.g., adult males).

-

-

Application:

-

Using a microapplicator, apply a 0.5 µL droplet of the desired this compound dilution or acetone control to the ventral surface of the thorax of each anesthetized insect.

-

-

Observation:

-

Place the treated insects in petri dishes (e.g., 10 insects per dish) with access to food and water.

-

Maintain the insects under controlled conditions (e.g., 25 ± 1°C, 40-60% relative humidity, 12:12 h light:dark cycle).

-

Record mortality daily for up to five days.[4] An insect is considered dead if it cannot right itself when placed on its back.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%.

-

Analyze the dose-response data using probit analysis to determine the LD50 and its 95% confidence intervals.

-

Calculate the resistance ratio (RR) by dividing the LD50 of the field strain by the LD50 of the susceptible strain.

-

Feeding (Bait) Bioassay

This bioassay assesses the toxicity of this compound when ingested and is particularly relevant for bait formulations.

a. Materials

-

Technical grade this compound

-

Bait matrix attractive to the target insect (e.g., a mixture of peanut butter, ground rodent chow, and water)

-

Acetone (to dissolve this compound)

-

Small containers or arenas (e.g., glass jars with fluon-coated rims to prevent escape)

-

Food and water source

-

Test insects of known age and stage

b. Protocol

-

Bait Preparation:

-

Dissolve the required amount of this compound in a small volume of acetone.

-

Thoroughly mix the this compound solution into the bait matrix to achieve the desired concentrations. Prepare a range of concentrations. A control bait containing only the solvent should also be prepared.

-

Allow the acetone to evaporate completely before presenting the bait to the insects.

-

-

Experimental Setup:

-

Place a known number of insects (e.g., 20 adult males) into each container.

-

Provide a pre-weighed amount of the treated or control bait (e.g., 0.5 g) in a small dish within the container.[5]

-

Also provide a separate source of untreated food and water to ensure that insects are not forced to consume the bait due to starvation or dehydration.

-

-

Observation:

-

Maintain the containers under controlled environmental conditions.

-

Record mortality daily for a specified period (e.g., 7 days).

-

At the end of the assay, the remaining bait can be weighed to estimate consumption.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for control mortality.

-

Determine the lethal concentration that kills 50% of the test population (LC50) using probit analysis.

-

Alternatively, lethal time to 50% mortality (LT50) can be calculated for a single, relevant concentration.

-

Contact (Jar/Surface) Bioassay

This method evaluates the toxicity of this compound following tarsal contact with a treated surface.

a. Materials

-

Technical grade this compound

-

Acetone

-

Glass jars (e.g., 250 mL) with lids

-

Pipettes

-

A device for rolling the jars to ensure an even coating (e.g., a hot dog roller with the heating element off)

-

Test insects

b. Protocol

-

Jar Treatment:

-

Prepare a series of this compound solutions in acetone.

-

Pipette a specific volume (e.g., 1 mL) of a given solution into a glass jar.

-

Roll the jar on its side until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.

-

Prepare control jars treated only with acetone.

-

Allow the jars to air-dry for at least one hour before introducing the insects.

-

-

Exposure:

-

Introduce a known number of insects (e.g., 10-20) into each treated and control jar.

-

Secure the lids (with perforations for ventilation).

-

-

Observation:

-

Record the number of knocked-down or dead insects at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly) for a total of 24 hours.

-

-

Data Analysis:

-

Determine the time to 50% knockdown (KT50) or mortality (LT50) for each concentration.

-

Alternatively, if mortality is recorded at a fixed time point (e.g., 24 hours), a concentration-mortality curve can be generated to calculate the LC50.

-

Visualization of Methodologies and Pathways

Signaling Pathway of this compound Action

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain, leading to ATP depletion and cell death.

Experimental Workflow for Topical Application Bioassay

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. diypestcontrol.com [diypestcontrol.com]

- 4. Insecticide resistance and diminished secondary kill performance of bait formulations against German cockroaches (Dictyoptera: Blattellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

Application Notes and Protocols for Hydramethylnon Formulation in Termite Bait Stations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydramethylnon as an active ingredient in termite bait formulations. This document details its mechanism of action, formulation principles, efficacy data, and standardized protocols for laboratory and field evaluation.

Introduction to this compound

This compound is a trifluoromethyl aminohydrazone insecticide widely used in bait formulations to control social insects like termites, ants, and cockroaches.[1] First registered in the United States in 1980, it functions as a slow-acting metabolic inhibitor, a crucial characteristic for effective termite colony control.[2][3] Its delayed toxicity allows foraging termites to ingest the bait, return to the colony, and share the toxicant with nestmates through trophallaxis (food exchange), leading to the eventual elimination of the entire colony.[2][4][5] Products containing this compound are typically formulated as gels, granules, or impregnated materials for use in bait stations.[2][3]

Mechanism of Action

This compound's mode of action is distinct from most insecticides that target the central nervous system.[6] It must be ingested to be effective and works by disrupting cellular energy production.[2][3] Specifically, this compound inhibits the electron transport chain at Complex III (cytochrome b-c1 complex) within the inner mitochondrial membrane.[3][7] This blockage halts oxidative phosphorylation, preventing the synthesis of Adenosine Triphosphate (ATP), the primary energy currency of the cell.[1][6] The resulting energy depletion leads to lethargy, cessation of feeding, and eventual death, typically within 24 to 72 hours.[1][4]

Caption: Mechanism of action of this compound in termite mitochondria.

Formulation Principles

The effectiveness of a this compound-based termite bait hinges on a formulation that is both palatable and non-repellent to the target termite species. The bait matrix is a critical component, typically comprising a cellulose-containing material that termites readily consume.

-

Active Ingredient Concentration: Commercial formulations, such as Subterfuge® termite bait, have utilized this compound at a concentration of 0.3% in a wood-flour matrix.[8] The concentration must be high enough to be lethal but low enough to ensure the slow-acting characteristic is maintained.

-

Bait Matrix: The matrix serves as the carrier and food source. It should be more attractive to termites than surrounding food sources to encourage recruitment and sustained feeding.[5]

-

Cellulosic Material: Wood flour, sawdust, and purified cellulose are preferred as they are primary food sources for subterranean termites.[8][9]

-

Humectants: Hygroscopic agents can be added to maintain moisture, which is critical for bait acceptance, especially in arid environments.[9][10]

-

Feeding Stimulants & Attractants: While often used interchangeably, feeding stimulants encourage consumption upon discovery, whereas attractants cause termites to move toward the source.[11] Optional ingredients may include sugars, yeast extracts, or other phagostimulants.[12]

-

-

Physical Form: Baits are commonly produced in solid blocks, gels, or granular forms for placement in bait stations.[2] Fluid formulations have also been developed for injection into active infestation sites.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its performance in termite bait formulations.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Class | Trifluoromethyl aminohydrazone | [1] |

| Appearance | Yellow-orange crystalline solid | [4] |

| Mode of Action | Metabolic Inhibitor (Mitochondrial Complex III) | [3][7] |

| Oral LD₅₀ (Rat) | 1100–1300 mg/kg | [1][7] |

| Dermal LD₅₀ (Rabbit) | >5000 mg/kg | [1] |

| 96-hr LC₅₀ (Rainbow Trout) | 0.16 mg/L | [1][7] |

| Soil Half-Life | 7-391 days (variable) | [2] |

| EPA Carcinogen Class | Group C (Possible human carcinogen) |[1] |

Table 2: Example this compound Termite Bait Formulation

| Component | Concentration (% w/w) | Function | Reference |

|---|---|---|---|

| This compound | 0.3% | Active Ingredient | [8] |

| Wood Flour/Cellulose | 85 - 99% | Bait Matrix / Food Source | [8][12] |

| Humectant (e.g., Glycerol) | Optional | Moisture Retention | [9] |

| Feeding Stimulant | Optional | Enhance Palatability | [12] |

| Preservative | Optional | Retard Fungal Growth |[13] |

Table 3: Summary of Field Efficacy Data for this compound Termite Baits

| Termite Species | Bait Concentration | Key Finding | Time to Elimination | Reference |

|---|---|---|---|---|

| Coptotermes, Reticulitermes, Heterotermes spp. | 0.3% this compound | 40-50% of baits fed upon within 3 months. | 100% elimination in structures within 4 months. | [8] |

| Subterranean Termites (General) | Not Specified | Sustained feeding and recruitment observed. | Typically within a few months. |[5] |

Experimental Protocols

The following protocols are based on the U.S. Environmental Protection Agency (EPA) Product Performance Test Guidelines (OPPTS 810.3800) for evaluating the efficacy of termite baits.[14] These protocols are designed to assess bait palatability and lethality.

Caption: Experimental workflow for evaluating this compound termite baits.

Protocol 5.1: Laboratory Bioassay - No-Choice Efficacy Test

-

Objective: To determine the lethal efficacy and delayed toxicity of a this compound bait formulation when no alternative food source is available.

-

Materials:

-

Test Termites: Three separate colonies of a target species (e.g., Coptotermes formosanus, Reticulitermes flavipes).[14]

-

Test Arenas: Ventilated containers (e.g., 100x15mm Petri dishes) with a moistened substrate (sand or vermiculite).

-

This compound bait matrix.

-

Untreated control matrix (same composition without the active ingredient).

-

Foraging population of termites (e.g., 200 workers and 20 soldiers).

-

-

Methodology:

-

Prepare test arenas by adding 50g of sterile sand and 10mL of deionized water.

-

Place a pre-weighed amount (e.g., 2g) of the this compound bait matrix into each treatment replicate. Place an identical amount of untreated matrix into control replicates.

-

Introduce a known number of termites from a single colony into each arena. Use at least three colonies for the test, with three replicates per colony.[14]

-

Maintain arenas in a dark incubator at 25-28°C and >85% relative humidity.

-

Record termite mortality daily for up to 10 weeks.

-

At the end of the experiment, recover the uneaten bait, dry it to a constant weight, and calculate the total amount consumed.

-

-

Performance Standard: The formulation should cause 100% mortality in greater than two weeks but less than ten weeks. Control mortality should be less than 15%.[14]

Protocol 5.2: Laboratory Bioassay - Choice Test for Palatability

-

Objective: To assess whether termites will readily feed on the this compound bait when an alternative, palatable food source is available.

-

Materials:

-

Same as Protocol 5.1.

-

Alternative Food Source: A pre-weighed, moistened block of a preferred wood (e.g., Southern yellow pine) or filter paper.

-

-

Methodology:

-

Set up test arenas as described in Protocol 5.1.

-

In each arena, place a pre-weighed amount of the this compound bait matrix and a pre-weighed amount of the alternative food source, positioned at opposite ends of the arena.

-

Introduce termites and maintain the arenas under the same conditions as the no-choice test.

-

Record termite mortality daily.

-

-

Performance Standard: The test assesses if the bait is readily fed upon.[14] Significant consumption of the toxic bait, despite the presence of an alternative food source, indicates good palatability.

Protocol 5.3: Field Efficacy Trial

-

Objective: To evaluate the performance of the this compound baiting system under real-world conditions to achieve colony elimination.

-

Materials:

-

Commercial-grade in-ground termite bait stations.

-

Monitoring devices (untreated wood blocks).

-

This compound bait cartridges.

-

-

Methodology:

-

Select multiple structures with confirmed, active subterranean termite infestations. A minimum of 30% of test sites should involve Coptotermes species if applicable.[15]

-

Install bait stations in the soil around the perimeter of each structure according to the proposed product label directions.

-

Initially, place untreated wood monitoring devices inside the stations.

-

Inspect stations monthly or quarterly. Once termite activity is established in a station (i.e., termites are feeding on the monitor), replace the monitoring device with the this compound bait matrix.

-

Continue to monitor all stations, replenishing bait as it is consumed.

-

Place independent, non-baited monitoring stations near the structure to verify the cessation of foraging activity from the target colony.[15]

-

Monitor termite activity within the structure itself to confirm elimination.

-

-

Performance Standard: Results must show 100% cessation of termite activity in at least 90% of the test structures within 12 months of the first discovery of termites feeding on the bait.[15]

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. npic.orst.edu [npic.orst.edu]

- 3. npic.orst.edu [npic.orst.edu]

- 4. domyown.com [domyown.com]

- 5. ag.ok.gov [ag.ok.gov]

- 6. diypestcontrol.com [diypestcontrol.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. SUBTERFUGE® TERMITE BAIT for CONTROL of SUBTERRANEAN TERMITES (ISOPTERA: RHINOTERMITIDAE) in the UNITED STATES - ICUP [icup.org.uk]

- 9. US6370812B1 - Methods, systems and baits for detecting and controlling termites - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US6544538B1 - Insecticidal composition - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. bioone.org [bioone.org]

Application Notes and Protocols for Studying Mitochondrial Respiration with Hydramethylnon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hydramethylnon, a potent inhibitor of mitochondrial electron transport chain (ETC) Complex III, to study mitochondrial respiration and its downstream cellular consequences. The following protocols and data are intended to serve as a practical resource for researchers in toxicology, cellular biology, and pharmacology.

Introduction to this compound

This compound is an insecticide that functions as a slow-acting metabolic poison.[1] Its mechanism of action involves the inhibition of Complex III (cytochrome bc1 complex) within the mitochondrial inner membrane, which disrupts the electron transport chain and halts oxidative phosphorylation.[1] This targeted disruption makes this compound a valuable tool for investigating the physiological and pathological roles of mitochondrial respiration in cellular health and disease. Inhibition of the ETC can lead to a cascade of cellular events, including decreased ATP synthesis, increased production of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and induction of apoptosis.[2][3]

Mechanism of Action of this compound

This compound specifically targets Complex III of the electron transport chain. This inhibition blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c. The disruption of this process has several immediate consequences: it curtails the pumping of protons across the inner mitochondrial membrane by Complex III and IV, thereby dissipating the proton gradient necessary for ATP synthesis by ATP synthase (Complex V). Furthermore, the blockage of electron flow can lead to the accumulation of electrons at Complex I and II, promoting the formation of superoxide radicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound induces mitochondria-mediated apoptosis in BEAS-2B human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping the cellular response to electron transport chain inhibitors reveals selective signaling networks triggered by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]

Field Application Techniques for Hydramethylnon Granular Bait: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon is a slow-acting stomach insecticide belonging to the trifluoromethyl aminohydrazone chemical class.[1] It is widely formulated as a granular bait for the control of various ant species, most notably the red imported fire ant (Solenopsis invicta). The delayed toxicity of this compound is a key feature, allowing foraging worker ants to transport the bait back to the colony and distribute it among nestmates, including the queen, before succumbing.[1] This ensures the elimination of the entire colony rather than just the foraging population.[2][3] The active ingredient disrupts cellular respiration by inhibiting the electron transport chain in the mitochondria.[1]

These application notes provide detailed protocols for the field application of this compound granular bait, designed for research and efficacy trials. The information is intended to guide scientists in the standardized application and evaluation of this insecticide.

Data Presentation

Table 1: Typical Application Rates for this compound Granular Baits

| Target Pest | Application Method | Product Concentration (%) | Application Rate | Source(s) |

| Red Imported Fire Ant (Solenopsis invicta) | Broadcast | 0.73 - 1.0 | 1 to 1.5 lbs/acre | [4][5] |

| Red Imported Fire Ant (Solenopsis invicta) | Individual Mound Treatment | 1.0 | 3 to 5 level tablespoons per mound | [6] |

| Asian Needle Ant (Pachycondyla chinensis) | Scattered | 1.0 | 28.35 g per 4.6 m² | [7] |

| Asian Needle Ant (Pachycondyla chinensis) | Clumped (Piles) | 1.0 | 28.35 g per 3.81 m of transect | [7] |

| Argentine Ant (Linepithema humile) | Broadcast/Bait Stations | Not Specified | Not Specified | [8] |

Table 2: Efficacy of this compound Granular Bait in Field Trials

| Target Pest | Application Method | Active Ingredient (%) | Efficacy (% reduction in foraging ants/mounds) | Time to Maximum Efficacy | Source(s) |

| Red Imported Fire Ant (Solenopsis invicta) | Individual Mound Treatment | 1.0 | ~27.5% reduction in foraging ants at 90 days | > 90 days | [9] |

| Red Imported Fire Ant (Solenopsis invicta) | Broadcast | 1.0 | ~72% reduction in worker ants at 60 days | 60 days | [10] |

| Asian Needle Ant (Pachycondyla chinensis) | Scattered & Clumped | 1.0 | Nearly 100% reduction in population | 1 day | [7] |

| Argentine Ant (Linepithema humile) | Broadcast & Bait Stations | Not Specified | Significant reduction in foraging ants | 1 week | [8] |

Signaling Pathway of this compound

This compound's mode of action is the inhibition of mitochondrial energy metabolism. Specifically, it blocks the electron transport chain at Complex III (also known as the cytochrome b-c1 complex).[1] This disruption prevents the formation of ATP, the primary energy currency of the cell, leading to lethargy and eventual death of the insect.[11]

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Experimental Protocols

Protocol 1: Efficacy Evaluation of Broadcast Application of this compound Granular Bait Against Fire Ants

1. Objective: To determine the efficacy of a broadcast application of this compound granular bait in reducing fire ant populations over a specified area.

2. Materials:

- This compound granular bait (specify product and concentration).

- Hand-held or vehicle-mounted granular spreader.

- Global Positioning System (GPS) unit for plot demarcation.

- Flags or markers for plot corners.

- Data collection sheets.

- Personal Protective Equipment (PPE) as per product label.

- Hot dogs (or other suitable food lure) cut into small pieces.

- Index cards or plastic lids for bait monitoring.

3. Experimental Design:

- Site Selection: Choose a site with a known infestation of fire ants, with a minimum of 20 active mounds per acre.[12] The site should not have been treated with any insecticide for at least one year prior.[12]

- Plot Establishment: Establish multiple plots of a consistent size (e.g., 1/4 acre).[13] Each plot should be separated by a buffer zone of at least 56 feet.[12]

- Replication: A minimum of three replicate plots per treatment group (including an untreated control) is recommended.

- Treatments:

- Treatment 1: this compound granular bait applied at the recommended broadcast rate (e.g., 1.5 lbs/acre).

- Control: Untreated plots.

4. Pre-Treatment Assessment (Day 0):

- Mound Count: Count the number of active fire ant mounds within each plot. A mound is considered active if a dozen or more ants emerge when the mound is disturbed with a stick.[13]

- Foraging Activity:

- Place index cards with a small piece of hot dog at regular intervals within each plot (e.g., 10 locations per plot).

- After 30 minutes, count the number of fire ants on each card.

- Calculate the average number of foraging ants per plot.

5. Application of Treatment:

- Calibrate the granular spreader to deliver the desired application rate.

- Apply the this compound granular bait evenly across the designated treatment plots. Application should be conducted when the ground is dry and no rain is expected for at least 24 hours. Ants should be actively foraging, which can be confirmed by placing a small amount of bait and observing if it is carried away.[3]

6. Post-Treatment Assessment:

- Conduct post-treatment assessments at regular intervals (e.g., 1, 3, 7, 14, 30, 60, and 90 days) using the same methods as the pre-treatment assessment (mound counts and foraging activity).

7. Data Analysis:

- Calculate the percentage reduction in active mounds and foraging ants for each treatment plot at each assessment interval relative to the pre-treatment counts.

- Compare the mean percentage reductions between the treated and control plots using appropriate statistical tests (e.g., ANOVA, t-test).

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

site_selection [label="Site Selection\n(>20 mounds/acre)"];

plot_establishment [label="Plot Establishment\n(e.g., 1/4 acre plots with buffers)"];

pre_assessment [label="Pre-Treatment Assessment (Day 0)\n- Mound Counts\n- Foraging Activity"];

application [label="Broadcast Application\nof this compound Bait"];

post_assessment [label="Post-Treatment Assessment\n(Days 1, 3, 7, 14, 30, 60, 90)"];

data_analysis [label="Data Analysis\n(% Reduction, Statistical Comparison)"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> site_selection;

site_selection -> plot_establishment;

plot_establishment -> pre_assessment;

pre_assessment -> application;

application -> post_assessment;

post_assessment -> data_analysis;

data_analysis -> end;

}

Caption: Experimental workflow for broadcast application efficacy trial.

Protocol 2: Efficacy Evaluation of Individual Mound Treatment with this compound Granular Bait

1. Objective: To assess the efficacy of applying this compound granular bait directly to individual fire ant mounds.

2. Materials:

- This compound granular bait (specify product and concentration).

- Measuring spoons or cups.

- Flags or markers to identify treated mounds.

- Data collection sheets.

- Personal Protective Equipment (PPE).

3. Experimental Design:

- Site Selection: Select a site with a sufficient number of active fire ant mounds of similar size.

- Mound Selection: Identify and flag at least 10 active mounds for treatment and 10 for an untreated control group.[12] Mounds should be separated to avoid interference.

- Treatments:

- Treatment: Apply a specified amount of this compound granular bait (e.g., 3-5 level tablespoons) around the base of each mound in the treatment group.[6]

- Control: Leave the mounds in the control group untreated.

4. Pre-Treatment Assessment (Day 0):

- Rate the activity of each selected mound on a scale (e.g., 1-5, with 5 being the most active) based on the number of ants and the presence of brood (if assessed).[13]

5. Application of Treatment:

- Apply the bait as a uniform band around the base of the mound, approximately 1 to 3 feet from the center.[6] Do not disturb the mound during application.[6]

6. Post-Treatment Assessment:

- Visually inspect the treated and control mounds at set intervals (e.g., 3, 7, 14, and 28 days).

- Re-rate the activity of each mound using the same scale as the pre-treatment assessment. A rating of 0 indicates no activity.

7. Data Analysis:

- Calculate the percentage of mounds in the treatment group that become inactive at each observation point.

- Compare the average activity ratings of the treated mounds to the control mounds over time using appropriate statistical methods.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

site_selection [label="Site Selection with\nActive Fire Ant Mounds"];

mound_selection [label="Select & Flag Mounds\n(Treatment & Control Groups)"];

pre_assessment [label="Pre-Treatment Assessment (Day 0)\n- Rate Mound Activity"];

application [label="Individual Mound Treatment\n(Apply bait around mound base)"];

post_assessment [label="Post-Treatment Assessment\n(Days 3, 7, 14, 28)\n- Re-rate Mound Activity"];

data_analysis [label="Data Analysis\n(% Inactive Mounds, Compare Ratings)"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> site_selection;

site_selection -> mound_selection;

mound_selection -> pre_assessment;

pre_assessment -> application;

application -> post_assessment;

post_assessment -> data_analysis;

data_analysis -> end;

}

Caption: Experimental workflow for individual mound treatment efficacy trial.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. littlefireants.com [littlefireants.com]

- 3. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]

- 4. fireants.tennessee.edu [fireants.tennessee.edu]

- 5. www-aes.tamu.edu [www-aes.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. jonathanshik.com [jonathanshik.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impact on Ant Communities by Chemical Pesticides Applied in Controlling the Red Imported Fire Ant (Solenopsis invicta Buren) in the Field [mdpi.com]

- 11. icup.org.uk [icup.org.uk]

- 12. epa.gov [epa.gov]

- 13. lubbock.tamu.edu [lubbock.tamu.edu]

Application Notes and Protocols: Hydramethylnon as a Selective Agent in Microbial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon is a trifluoromethyl aminohydrazone insecticide that functions as a metabolic inhibitor. Its primary mode of action is the disruption of cellular respiration by inhibiting the electron transport chain at complex III (cytochrome b-c1 complex), leading to a halt in ATP production.[1] This mechanism, while primarily exploited for insect control, presents a unique opportunity for its use as a selective agent in microbial studies. By incorporating this compound into culture media, it is possible to isolate or enrich for microorganisms that are either resistant to its effects or capable of utilizing it as a carbon or nitrogen source through degradation.

These application notes provide a comprehensive guide for the use of this compound as a selective agent, particularly for the isolation of fungi with bioremediation potential.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound targets the mitochondria, the powerhouse of the cell, by specifically binding to and inhibiting the function of Complex III in the electron transport chain. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP through oxidative phosphorylation. The disruption of this fundamental energy-producing pathway is ultimately lethal to susceptible organisms.

References

Application Notes and Protocols for the Preparation of Hydramethylnon Stock Solutions

Abstract: This document provides detailed protocols for the preparation, handling, and storage of hydramethylnon stock solutions for laboratory use. It is intended for researchers, scientists, and drug development professionals. The protocols cover the preparation of high-concentration stock solutions in organic solvents and subsequent dilutions for experimental use. Safety precautions, material properties, and stability information are also included to ensure safe and effective use.

Introduction

This compound is a trifluoromethyl aminohydrazone insecticide that functions as a metabolic inhibitor.[1] It acts by inhibiting the electron transport chain at Complex III in the inner mitochondrial membrane, which halts oxidative phosphorylation.[1] Due to its mechanism of action, it is a compound of interest in various research fields. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

This application note provides standardized procedures for the preparation of this compound solutions, along with key data on its physical and chemical properties to guide laboratory work.

Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling.[2] Users should consult the Safety Data Sheet (SDS) before use.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[4]

-

Engineering Controls: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Handling: Avoid direct physical contact with the compound.[2] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[3][5]

-

Health Hazards: this compound may cause an allergic skin reaction and is suspected of damaging fertility.[4][6]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Do not release into the environment as it is harmful to aquatic life.[4]

Properties and Solubility of this compound

This compound is a yellow to orange crystalline solid.[3][7] It is practically insoluble in water but soluble in several organic solvents.[3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline powder/solid | [3][7][8] |

| Molecular Formula | C₂₅H₂₄F₆N₄ | [2] |

| Molecular Weight | 494.48 g/mol | [2] |

| Melting Point | 185 - 191 °C | [3][7] |

| Water Solubility | 0.005 - 0.007 mg/L (at 25°C) | [7] |

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 65 mg/mL (131.45 mM) | Sonication is recommended to aid dissolution. | [9] |

| Acetone | Soluble / Very Soluble | - | [3][7] |

| Ethanol | Soluble / Very Soluble | - | [3][7] |

| Methanol | Very Soluble | - | [7] |

| Chloroform | Soluble | - | [1] |

| Acetonitrile | Soluble | A commercial solution is available in this solvent. | [10] |

| Water | Insoluble | - | [3] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to working concentrations as needed.

Materials and Equipment:

-

This compound powder (technical grade, >98% purity)[8]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Chemical fume hood

-

Vortex mixer

-

Sonicator bath

-

Amber glass or polypropylene screw-cap vials for storage

-

Calibrated micropipettes

Procedure:

-

Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.050 mol/L × 0.001 L × 494.48 g/mol = 0.0247 g (or 24.7 mg)

-

-

Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound powder into a tared, appropriate vial.

-

Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Labeling and Storage:

-

Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

-

For long-term storage, store the stock solution at -80°C.[9]

-

Protocol 2: Preparation of Working Solutions by Serial Dilution

Working solutions for cell-based assays or other experiments are typically prepared by diluting the high-concentration stock solution in an appropriate buffer or cell culture medium.

Materials and Equipment:

-

This compound high-concentration stock solution (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Thaw Stock Solution: Remove the stock solution from the -80°C freezer and allow it to thaw completely at room temperature. Mix well by vortexing.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 50 mM stock 1:100 in culture medium to create a 500 µM solution.

-

Pipette 990 µL of culture medium into a sterile tube.

-

Add 10 µL of the 50 mM stock solution.

-

Vortex thoroughly.

-

-

Final Working Concentration: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare 1 mL of a 10 µM working solution from the 500 µM intermediate stock:

-

Calculate the required volume: V₁ = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 500 µM = 20 µL.

-

Pipette 980 µL of culture medium into a new sterile tube.

-

Add 20 µL of the 500 µM intermediate solution.

-

Vortex thoroughly.

-

-

Use Immediately: Aqueous working solutions of this compound should be used immediately, as the compound is susceptible to hydrolysis and photolysis.[8][11]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Conditions | Reference |

| Solid (Powder) | -20°C | ≥ 2 years | Protect from light and moisture in a tightly sealed container. | [1] |

| Solid (Powder) | 2-10°C | Not specified | Store in a dark, well-ventilated place. | [3] |

| Stock Solution in DMSO | -80°C | ≤ 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials. | [9] |

Key Stability Considerations:

-

Light Sensitivity: this compound degrades rapidly in sunlight (photolysis half-life of ~1 hour).[8][11] Always store solutions in amber vials or protect them from light.

-

Aqueous Instability: The hydrolysis half-life in aqueous solution at pH 7 is approximately 10-11 days.[8] Therefore, aqueous working solutions should be prepared fresh for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for preparing this compound stock and working solutions.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound(67485-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 4. labelsds.com [labelsds.com]

- 5. suffolkpestcontrol.net [suffolkpestcontrol.net]

- 6. pest-control.basf.com.au [pest-control.basf.com.au]

- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 8. This compound | C25H24F6N4 | CID 49901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. npic.orst.edu [npic.orst.edu]

Application Notes and Protocols for the Detection of Hydramethylnon Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramethylnon is a trifluoromethyl aminohydrazone insecticide and a metabolic inhibitor used to control a variety of pests, including fire ants, cockroaches, and termites. Its widespread use necessitates sensitive and reliable analytical methods for the detection of its residues in various environmental and biological matrices to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the analysis of this compound residues using various analytical techniques.

I. Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most common and robust methods for the determination of this compound residues. Gas Chromatography (GC) can also be employed, often requiring a derivatization step.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace residue analysis of this compound.

1. Application Note

This method is suitable for the quantitative determination of this compound in various agricultural products, including fruits, vegetables, and tea leaves.[1][2][3] The protocol involves extraction with an organic solvent, a liquid-liquid partitioning cleanup step, and analysis by LC-MS/MS in positive ion electrospray ionization mode.[1][2]

2. Experimental Protocol

a. Sample Preparation (Agricultural Products) [1][2]

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For tea leaves, a solidification process with ammonium chloride and phosphoric acid may be performed prior to re-extraction.[1][2]

-

Extraction: Add 10 mL of acetone and homogenize for 2-3 minutes. For certain matrices like rice and soybean, the addition of phosphoric acid during extraction is recommended.[3]

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add 10 mL of hexane and 10 mL of a saturated NaCl solution. Shake vigorously for 1 minute.

-

Phase Separation: Allow the layers to separate and collect the upper hexane layer.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

b. Sample Preparation (Water Samples)

-

Fortification (for QC): Water samples can be fortified with a standard solution of this compound to yield final concentrations for quality control, such as 0.100 and 1.00 µg/L.[4]

-

Dilution: Dilute the sample with methanol. For example, a 2.00 mL aliquot can be diluted to a final volume for analysis.[4]

c. Instrumental Analysis (LC-MS/MS) [1][2]

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 2.1 mm x 150 mm, 3.5 µm)

-

Mobile Phase: Methanol:Water (8:2) containing 10 mM ammonium acetate[1][2]

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

MRM Transitions: Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

3. Quantitative Data Summary

| Parameter | Agricultural Products | Water (Groundwater & Surface Water) |

| Linearity | 0.002 - 0.2 µg/mL[1][2] | - |

| LOD | - | 0.03 µg/L[4] |

| LOQ | 0.01 µg/g (most products), 0.05 µg/g (pineapple)[1][2] | 0.100 µg/L[4] |

| Recovery | 82 - 110%[1][2] | Mean recoveries between 70% and 120%[4] |

| RSD | 2 - 12%[1][2] | ≤20%[4] |

4. Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of this compound.

B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method for the analysis of this compound residues, suitable for matrices with higher concentration levels or when MS detection is not available.

1. Application Note

This method is applicable for the determination of this compound in pasture grass.[5] The protocol involves an acid-methanol precipitation step to remove chlorophyll, followed by analysis using reversed-phase HPLC with UV detection.[5]

2. Experimental Protocol

a. Sample Preparation (Pasture Grass) [5]

-

Extraction: Extract the grass sample with an appropriate solvent. To improve water solubility, the hydrochloride salt of this compound can be utilized.[5]

-

Chlorophyll Removal: Perform an acid-methanol precipitation to remove chlorophyll interference.[5]

-

Cleanup: Further cleanup may be performed using solid-phase extraction (SPE) if necessary.

-

Final Solution: Prepare the final extract in the mobile phase for HPLC analysis.

b. Instrumental Analysis (HPLC-UV)

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

-

Injection Volume: 20 µL.

3. Quantitative Data Summary

| Parameter | Pasture Grass |

| Validated Sensitivity | 0.05 ppm[5] |

| Control Values | < 0.004 ppm[5] |

| Recovery (0.05 to 0.50 ppm) | 98%[5] |

| Standard Deviation | 11%[5] |

4. Experimental Workflow Diagram

References

- 1. [PDF] [Analytical method of this compound in agricultural products by LC-MS/MS]. | Semantic Scholar [semanticscholar.org]

- 2. [Analytical method of this compound in agricultural products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Determination of this compound residues in grass by liquid chromatography with confirmation by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Hydramethylnon Instability in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of hydramethylnon in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency so quickly?

A1: this compound is highly susceptible to degradation under common laboratory conditions. The two primary reasons for loss of potency in aqueous solutions are:

-

Photodegradation: Exposure to light, especially sunlight or broad-spectrum artificial light, causes rapid degradation. The half-life of this compound in water when exposed to light is less than one hour.[1][2]

-

Hydrolysis: this compound can also degrade via hydrolysis, although at a slower rate than photodegradation. The rate of hydrolysis is dependent on the pH of the solution.

Q2: What is the optimal pH for my aqueous this compound solution?

A2: The stability of this compound to hydrolysis is pH-dependent. It is more stable in acidic conditions. To minimize hydrolytic degradation, preparing your aqueous solution in a buffer with a pH between 4 and 6 is recommended.

Q3: How should I prepare and store my aqueous this compound stock solution?

A3: Due to its very low water solubility (0.005-0.007 mg/L) and instability, preparing a stable aqueous stock solution is challenging.[3] It is often more practical to prepare a stock solution in an organic solvent such as acetone or chloroform, where it is more soluble and stable.[4] This stock can then be diluted into your aqueous experimental medium immediately before use. All solutions (both stock and final dilutions) should be stored in amber vials or containers wrapped in aluminum foil to protect them from light and stored at a low temperature (e.g., 4°C) for short-term storage. For long-term storage, -20°C is recommended.[4]

Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound instability?

A4: Yes, inconsistent results are a common consequence of this compound degradation. If the compound degrades over the course of your experiment, the effective concentration your cells are exposed to will decrease over time, leading to variability. It is crucial to minimize the time between solution preparation and the completion of the assay and to protect the experimental setup from light.

Q5: Are there any commercially available stabilized formulations of this compound for research purposes?

A5: Commercial this compound products are typically formulated as baits for insect control and are not suitable for most laboratory research applications in aqueous systems.[5] For in vitro and in vivo studies, researchers generally need to prepare their own solutions from technical-grade this compound.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Complete loss of activity in my experiment. | Rapid photodegradation. | Prepare and handle all this compound solutions in a dark room or under red light. Use amber glassware or wrap all containers and experimental apparatus with aluminum foil. Minimize the duration of the experiment. |

| Gradual decrease in activity over time. | Hydrolysis of this compound. | Prepare fresh solutions for each experiment. Buffer the aqueous solution to a pH between 4 and 6. |